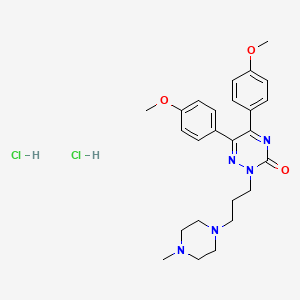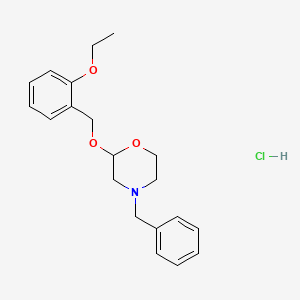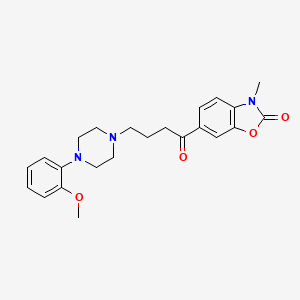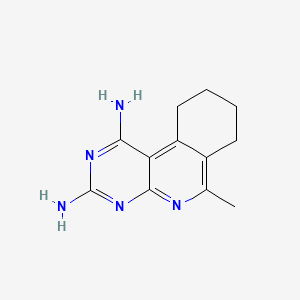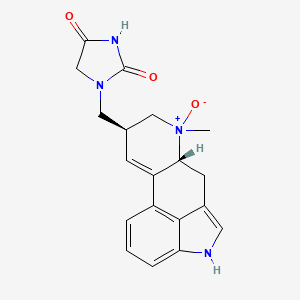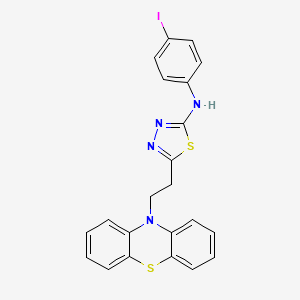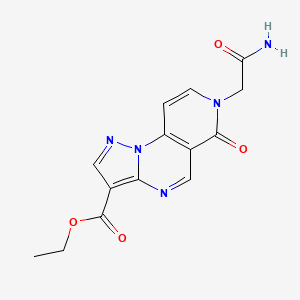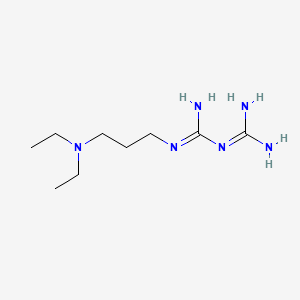
3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)-: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as isoquinoline, pyrrole, and morpholine. The presence of these groups makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Isoquinolinecarboxamide: This step involves the reaction of isoquinoline with a carboxylic acid derivative under acidic or basic conditions to form the carboxamide group.
Introduction of Pyrrole Groups: The pyrrole groups are introduced through a series of reactions involving pyrrole derivatives and coupling agents.
Attachment of Morpholine Group: The morpholine group is attached via nucleophilic substitution reactions, where the morpholine ring reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and isoquinoline rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Products include various quinoline and pyrrole oxides.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products include halogenated and alkylated isoquinolinecarboxamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can bind to specific proteins, affecting their function and activity.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. It can also interact with proteins, affecting their function and signaling pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Isoquinolinecarboxamide Derivatives: Compounds with similar structures but different functional groups.
Pyrrolecarboxamide Derivatives: Compounds with pyrrole rings and carboxamide groups.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness:
Structural Complexity: The compound’s unique combination of isoquinoline, pyrrole, and morpholine groups sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
478492-67-0 |
|---|---|
Molekularformel |
C35H36N8O5 |
Molekulargewicht |
648.7 g/mol |
IUPAC-Name |
N-[1-methyl-5-[[4-[[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]carbamoyl]phenyl]carbamoyl]pyrrol-3-yl]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C35H36N8O5/c1-41-21-27(18-30(41)34(46)36-11-12-43-13-15-48-16-14-43)39-32(44)23-7-9-26(10-8-23)38-35(47)31-19-28(22-42(31)2)40-33(45)29-17-24-5-3-4-6-25(24)20-37-29/h3-10,17-22H,11-16H2,1-2H3,(H,36,46)(H,38,47)(H,39,44)(H,40,45) |
InChI-Schlüssel |
AYWSMVYQEPKYGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCN2CCOCC2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)C5=CC6=CC=CC=C6C=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


